molecular formula C23H36N4O B2663295 N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide CAS No. 922034-77-3

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2663295
CAS No.: 922034-77-3
M. Wt: 384.568
InChI Key: YOQJMFIDJOPOML-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide is a chemical compound with the CAS Registry Number 922034-77-3 . It has a molecular formula of C₂₃H₃₆N₄O and a molecular weight of 384.6 g/mol . This compound features a complex structure that incorporates both a 1-methylindoline and a 4-methylpiperazine moiety, linked through an ethyl chain to a cyclohexanecarboxamide group. The 4-methylpiperazine unit is a common feature in many biologically active compounds and pharmaceuticals, often employed to improve solubility and fine-tune pharmacokinetic properties . For instance, similar piperazine-containing structures have been investigated for their potential as kinase inhibitors and inhibitors of molecular chaperones like Hsp90 . As such, this compound serves as a valuable intermediate or building block in medicinal chemistry and drug discovery research, particularly in the synthesis and development of novel therapeutic agents. The specific biological activity and mechanism of action for this exact molecule are not fully elucidated in the public domain, highlighting an area of opportunity for further investigation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Physical/Chemical Data: • CAS Number: 922034-77-3 • Molecular Formula: C₂₃H₃₆N₄O • Molecular Weight: 384.6 g/mol

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O/c1-25-12-14-27(15-13-25)22(17-24-23(28)18-6-4-3-5-7-18)19-8-9-21-20(16-19)10-11-26(21)2/h8-9,16,18,22H,3-7,10-15,17H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQJMFIDJOPOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2CCCCC2)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives using catalytic hydrogenation.

    Alkylation of Piperazine: The piperazine ring is alkylated using appropriate alkyl halides under basic conditions to introduce the methyl group.

    Coupling Reaction: The indoline and piperazine derivatives are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Amidation: The final step involves the formation of the amide bond between the cyclohexanecarboxylic acid and the coupled intermediate, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can target the cyclohexanecarboxamide group, potentially converting it to cyclohexylamine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Indole derivatives.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various alkylated piperazine derivatives.

Scientific Research Applications

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression and anxiety.

Mechanism of Action

The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, by binding to their respective receptors and altering their signaling. This modulation can lead to changes in mood, cognition, and behavior, making it a candidate for treating psychiatric conditions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (e.g., piperazine, carboxamide, or indole derivatives) or therapeutic targets with the subject compound:

Compound Name Key Structural Features Receptor Targets (if known) Pharmacokinetic Data Therapeutic Applications
N-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide Cyclohexanecarboxamide, 1-methylindolin-5-yl, 4-methylpiperazine Hypothesized: 5-HT1A/D2 receptors (based on piperazine-indoline scaffold) Not reported Potential antipsychotic/neuropsychiatric agent (speculative)
WAY-100635 Piperazinyl-ethyl, pyridinyl, cyclohexanecarboxamide 5-HT1A receptor antagonist High receptor occupancy in PET studies Research tool for serotonin receptor imaging
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Benzodioxol, imidazole, chlorophenyl hydrazinecarboxamide Unknown; imidazole suggests antifungal/antibacterial activity Single-crystal X-ray confirmed structure Antimicrobial research (speculative)
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives Pyrimidine-carboxamide, phenylpiperazine Kinase inhibition (e.g., EGFR, VEGFR) Moderate solubility (logP ~3.2) Anticancer candidates
N-(4-(4-Methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Thiazole, pyrrolidine-carboxamide Protease-activated receptors (PARs) Oral bioavailability: 45% in rodents Anti-inflammatory, anticoagulant

Key Differences and Implications

Receptor Specificity :

  • The subject compound’s 4-methylpiperazine and indoline groups suggest affinity for serotonin/dopamine receptors, similar to WAY-100635, a well-characterized 5-HT1A antagonist . However, WAY-100635 lacks the indoline moiety, which may alter binding kinetics or off-target effects.
  • In contrast, pyrimidine-carboxamide derivatives (e.g., compound 6l in ) prioritize kinase inhibition over neurotransmitter modulation due to their planar aromatic systems.

Pharmacokinetics :

  • Thiazole-containing carboxamides (e.g., Example 51 in ) exhibit superior oral bioavailability compared to the subject compound, likely due to enhanced solubility from heterocyclic substituents.

Synthetic Complexity :

  • The subject compound’s synthesis involves multi-step functionalization of indoline and piperazine, whereas benzodioxol-imidazole hybrids (e.g., ) utilize simpler hydrazine-carboxamide linkages.

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities, particularly in the fields of oncology, neurology, and inflammation. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The compound features:

  • Indoline moiety : Known for its diverse biological properties.
  • Piperazine ring : Often associated with psychoactive and therapeutic effects.
  • Cyclohexanecarboxamide group : Provides stability and enhances bioavailability.

Biological Activities

Research indicates that compounds with similar structural frameworks exhibit various biological activities:

  • Anticancer Activity :
    • Compounds derived from indole and piperazine have shown promising results in inhibiting cancer cell proliferation.
    • Preliminary studies suggest that this compound may interact with key enzymes involved in tumor growth.
  • Anti-inflammatory Properties :
    • The compound's structure suggests potential anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
    • Studies on similar compounds indicate inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
  • Antimicrobial Effects :
    • Derivatives with indole structures have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties.

Interaction Studies

Understanding the binding affinity of this compound with biological targets is crucial. Techniques such as molecular docking simulations and surface plasmon resonance can be employed to evaluate these interactions.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundIndoline, Piperazine, CyclohexanecarboxamideAnticancer, Anti-inflammatory, Antimicrobial
IndomethacinIndole derivativeCOX inhibitor
4-MethylpiperazinePiperazine ringAntidepressant
1-MethylindoleIndole coreAntimicrobial

Case Studies

Several studies have highlighted the potential therapeutic applications of compounds similar to this compound:

  • Cancer Cell Proliferation Inhibition :
    • A study demonstrated that indole derivatives could significantly reduce the viability of various cancer cell lines through apoptosis induction.
  • Inflammation Reduction :
    • Research indicated that compounds with a piperazine structure could effectively decrease inflammatory markers in animal models of arthritis.
  • Antimicrobial Testing :
    • Comparative studies showed that indole-based compounds exhibited activity against both Gram-positive and Gram-negative bacteria.

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